molecular formula C14H14N6O B11509851 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Cat. No.: B11509851
M. Wt: 282.30 g/mol
InChI Key: PNTVENCSHQYHMS-LZYBPNLTSA-N
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Description

2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is a complex organic compound that features a phenol group, a triazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Triazole Ring:

    Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are coupled through a condensation reaction with an appropriate aldehyde or ketone.

    Introduction of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where a halogenated phenol reacts with the coupled pyrazole-triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structure allows it to be incorporated into polymers and coatings, enhancing their properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can inhibit enzyme function, disrupt cellular processes, or enhance catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[3-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]aniline

Uniqueness

Compared to similar compounds, 2-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol is unique due to the presence of both the dimethyl-substituted pyrazole ring and the phenol group. This combination enhances its binding affinity to metal ions and biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H14N6O

Molecular Weight

282.30 g/mol

IUPAC Name

2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]phenol

InChI

InChI=1S/C14H14N6O/c1-10-7-11(2)20(18-10)14-17-15-9-19(14)16-8-12-5-3-4-6-13(12)21/h3-9,21H,1-2H3/b16-8+

InChI Key

PNTVENCSHQYHMS-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3O)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3O)C

Origin of Product

United States

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